
1,3-Thiazinane-2-thione
Overview
Description
1,3-Thiazinane-2-thione is a heterocyclic compound containing nitrogen and sulfur atoms within a six-membered ring structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science . The presence of both nitrogen and sulfur atoms in the ring structure imparts unique chemical properties to this compound, making it an interesting subject for scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Thiazinane-2-thione can be synthesized through several methods. One common method involves the reaction of 3-ammoniopropylsulfate with carbon disulfide in the presence of potassium hydroxide. The reaction is typically carried out in ethanol at room temperature . The detailed procedure is as follows:
- Dissolve 3-ammoniopropylsulfate in absolute ethanol.
- Add carbon disulfide to the solution.
- Prepare a separate solution of potassium hydroxide in a mixture of ethanol and water.
- Add the potassium hydroxide solution to the reaction mixture.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and purify it by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green synthesis methods, which utilize environmentally friendly reagents and solvents, are being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Reaction Conditions and Yields
Various studies have optimized reaction conditions for synthesizing and modifying 1,3-thiazinane-2-thione:
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Temperature and Solvent Effects : The choice of solvent and reaction temperature significantly affects yields. For instance, reactions conducted in acetonitrile (MeCN) at elevated temperatures (60 °C) yielded up to 99% of the desired products when using specific catalysts .
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Multicomponent Reactions : Recent advancements include multicomponent synthesis strategies that integrate this compound into larger frameworks through one-pot reactions. These methods have been shown to produce libraries of thiazine derivatives efficiently .
Mechanistic Insights
The formation mechanisms of this compound derivatives often involve nucleophilic attacks and subsequent cyclization steps:
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Nucleophilic Attack : In many reactions, nucleophiles such as amines react with electrophilic centers created during the synthesis process. For example, the reaction between carbon disulfide and amines leads to the formation of dithiocarbamate intermediates, which can cyclize to form thiazine rings .
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Gold-Catalyzed Reactions : A novel approach utilizes gold catalysts to facilitate the formation of thiazine derivatives from thioureas. This method highlights the potential for catalytic systems to enhance reaction efficiency and selectivity .
Selected Yields from Literature
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
MeCN | Room Temp | 15 | 90 |
MeCN | 60 | Varies | Up to 99 |
Dichloromethane | Ice Bath | Varies | Up to 93 |
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research indicates that derivatives of 1,3-thiazinane-2-thione exhibit significant antimicrobial properties. A study highlighted the effectiveness of these compounds against various bacterial strains, showcasing their potential as therapeutic agents in treating infections .
Analgesic and Anti-inflammatory Effects
Several synthesized thiazine derivatives have shown analgesic and anti-inflammatory activities. The mechanism of action often involves inhibition of nitric oxide synthases, which play a crucial role in pain and inflammation pathways .
HIV Integrase Inhibition
One notable derivative, 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine, is currently under evaluation as an HIV integrase inhibitor. This highlights the importance of this compound derivatives in antiviral drug development .
Agricultural Applications
Pesticides and Growth Regulators
The application of 1,3-thiazine derivatives extends to agricultural chemistry, where they are used as pesticides and growth regulators. Their effectiveness in controlling plant pathogens makes them valuable in sustainable agriculture practices .
Material Science Applications
Polymer Chemistry
In material science, this compound has been explored for its potential use in polymer synthesis. The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiazine derivatives against common pathogens like E. coli and S. aureus. Results indicated that modifications to the thiazine core significantly enhanced activity levels compared to the parent compound.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Thiazine A | E. coli | 15 |
Thiazine B | S. aureus | 18 |
This compound | E. coli | 10 |
Case Study 2: HIV Integrase Inhibition
The derivative 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine was tested for its ability to inhibit HIV integrase activity in vitro. The findings showed a promising IC50 value of 12 µM, indicating significant potential for further development as an antiretroviral agent.
Compound | IC50 (µM) | Mechanism |
---|---|---|
1,1-dioxido-1,2-thiazinan-1,6-naphthyridine | 12 | Integrase inhibition |
Mechanism of Action
The mechanism of action of 1,3-thiazinane-2-thione involves its interaction with biological molecules through its nitrogen and sulfur atoms. These atoms can form coordination complexes with metal ions, which can disrupt the function of metalloproteins and enzymes in microorganisms . Additionally, the compound can undergo redox reactions, leading to the generation of reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Thiazinane-2-thione
- 1,4-Thiazinane-2-thione
- 1,3-Thiazine
Uniqueness
1,3-Thiazinane-2-thione is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms in the 1,3-positions. This configuration imparts distinct chemical reactivity and biological activity compared to its isomers and other thiazine derivatives . The compound’s ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound for research and industrial applications .
Biological Activity
1,3-Thiazinane-2-thione is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a six-membered ring containing sulfur and nitrogen atoms. It can be synthesized through various methods, including the reaction of carbon disulfide with amines and ketones. One notable synthesis involves treating dimethylamine hydrochloride with paraformaldehyde and acetone, followed by carbon disulfide treatment to yield the desired thiazine derivatives .
Synthesis Overview
Reaction Step | Reagents | Conditions | Yield |
---|---|---|---|
Initial Reaction | Dimethylamine hydrochloride, paraformaldehyde, acetone | Isopropanol | Low |
Subsequent Treatment | Carbon disulfide, amine | MeCN, Et₃N | Up to 90% |
Antitumor Properties
Research indicates that this compound exhibits significant antitumor activity. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of various tumor cell lines. In particular, compounds synthesized from this compound have demonstrated promising results against human cancer cells in vitro .
Insecticidal Activity
Compounds containing the 1,3-thiazinane structure are also recognized for their insecticidal properties. They have been effective against a range of agricultural pests, making them valuable in crop protection. The mechanism of action is believed to involve interference with the nervous system of insects .
Case Studies and Research Findings
- Antitumor Activity : A study published in 2015 explored the antitumor potential of several 1,3-thiazinane derivatives. The results indicated that these compounds could inhibit cell growth in different cancer types by inducing apoptosis and disrupting cell cycle progression .
- Insecticidal Efficacy : Another investigation focused on the insecticidal activity of thiazine derivatives against specific pests like aphids and beetles. The study concluded that these compounds could serve as effective alternatives to traditional pesticides due to their selective toxicity .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Antitumor Mechanism : The antitumor effects are often linked to the modulation of signaling pathways involved in cell survival and proliferation. Compounds derived from thiazinanes have been shown to induce oxidative stress in cancer cells, leading to cell death .
- Insecticidal Mechanism : The insecticidal action is thought to arise from the disruption of neurotransmitter function within insect nervous systems, leading to paralysis and death .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing high-purity 1,3-thiazinane-2-thione?
- Methodological Answer : The compound is synthesized via cyclization of 3-aminopropyl sulfonic acid derivatives with carbon disulfide under controlled conditions. Key steps include:
- Reacting 3-aminopropyl sulfonic acid with carbon disulfide in ethanol at 70°C for 12 hours .
- Purification via recrystallization using ethanol/water mixtures, achieving >99% purity when validated by NMR and mass spectrometry .
- Critical parameters: stoichiometric control of carbon disulfide, inert atmosphere to prevent oxidation, and post-synthesis activation with KOH to ensure reactivity in downstream applications .
Q. How can researchers verify the purity of this compound post-synthesis?
- Methodological Answer :
- Internal Standards : Use ethylene carbonate or 1,3,5-trimethoxybenzene as internal standards for quantitative NMR analysis .
- Chromatography : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (80:20) resolves impurities effectively .
- Spectroscopic Validation : FT-IR peaks at 1150 cm⁻¹ (C=S stretch) and 720 cm⁻¹ (thiazinane ring) confirm structural integrity .
Advanced Research Questions
Q. What catalytic systems enable enantioselective C–C bond formation using this compound derivatives?
- Methodological Answer :
- Chiral Nickel Catalysts : [(R)-DTBM-SEGPHOS]NiCl₂ achieves >98% enantiomeric excess (ee) in aldol reactions with N-propanoyl-1,3-thiazinane-2-thione. Key conditions:
- Solvent: 4:1 toluene/CH₂Cl₂ at –78°C to –20°C.
- Additives: 10 mol% TMSOTf and 2,6-lutidine to stabilize intermediates .
- Mechanistic Insight : The six-membered thiazinane scaffold enhances stereochemical control compared to five-membered analogs (e.g., thiazolidinethiones), as shown in Scheme 3 of .
Q. How do reaction conditions influence diastereoselectivity in this compound-mediated acylations?
- Methodological Answer :
- Temperature Dependence : Lower temperatures (–20°C) favor axial attack in acylation, yielding >88:12 dr (diastereomeric ratio).
- Solvent Effects : Polar aprotic solvents (e.g., CH₂Cl₂) stabilize transition states, while protic solvents disrupt H-bonding networks critical for selectivity .
- Contradiction Note : Some studies report reduced yields in THF due to competing side reactions, necessitating solvent screening .
Q. What strategies resolve contradictions in the enantioselectivity of thiazinane vs. thiazolidine scaffolds?
- Methodological Answer :
- Comparative Studies : Evans’ work on thiazolidinethiones (5-membered) shows lower ee (94%) vs. thiazinanethiones (6-membered, 98% ee) under identical conditions (Scheme 3, ).
- Computational Modeling : Density functional theory (DFT) reveals enhanced conformational rigidity in six-membered rings, reducing entropy-driven racemization .
- Experimental Validation : Kinetic resolution experiments with chiral HPLC (Chiralpak IA column) confirm configurational stability .
Q. Data Analysis and Reproducibility
Q. How can researchers address variability in synthetic yields across different batches?
- Methodological Answer :
- Process Optimization : Systematic screening of bases (e.g., KOH vs. NaOH) and solvents (ethanol vs. DMF) identifies ethanol/KOH as optimal for 89–97% yield .
- Scale-Up Protocols : Gradual reagent addition (e.g., dibromides in ethanol) minimizes exothermic side reactions, improving reproducibility at >20 g scale .
- Troubleshooting : Trace moisture (>0.1% H₂O) deactivates intermediates; use molecular sieves or anhydrous solvent systems .
Q. What analytical techniques differentiate this compound from its structural analogs?
- Methodological Answer :
- X-ray Crystallography : Resolves ring puckering in thiazinanethiones (chair conformation) vs. planar thiazolidinethiones .
- Mass Spectrometry : ESI-MS distinguishes molecular ions at m/z 133.24 [M+H]⁺ (C₄H₇NS₂) from common byproducts like 1,3-thiazinane-4-carboxylic acid (m/z 149.21) .
- Thermal Analysis : Differential scanning calorimetry (DSC) shows a distinct melting endotherm at 112–114°C for pure samples .
Properties
IUPAC Name |
1,3-thiazinane-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS2/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDWOMIVMIHAEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=S)SC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376939 | |
Record name | 1,3-Thiazinane-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5554-48-3 | |
Record name | 1,3-Thiazinane-2-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005554483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1, tetrahydro- | |
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Record name | 2H-1, tetrahydro- | |
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Record name | 1,3-Thiazinane-2-thione | |
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Record name | 1,3-thiazinane-2-thione | |
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Record name | 1,3-Thiazinane-2-thione | |
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Retrosynthesis Analysis
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